molecular formula C15H13FO4 B6405495 3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261928-87-3

3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6405495
CAS RN: 1261928-87-3
M. Wt: 276.26 g/mol
InChI Key: XLFFQTCLZMGERY-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) is a compound belonging to the class of organic compounds known as phenylbenzoic acids. It is a white solid with a molecular weight of 262.27 g/mol and a melting point of 110-112°C. It is an important chemical intermediate and has been used in various scientific research applications.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various compounds such as 3-amino-4-fluorobenzoic acid, 3-hydroxy-4-fluorobenzoic acid, and 3-acetoxy-4-fluorobenzoic acid. It has also been used in the synthesis of various drugs such as the anti-inflammatory drug ibuprofen and the antifungal drug itraconazole. In addition, it has been used in the synthesis of various dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of fatty acids, thus inhibiting the production of fatty acids. In addition, it is believed to inhibit the activity of certain enzymes involved in the synthesis of proteins, thus inhibiting the production of proteins.
Biochemical and Physiological Effects
3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have antioxidant properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) in laboratory experiments include its availability, its low cost, and its ease of synthesis. Its disadvantages include its limited solubility in water and its potential toxicity.

Future Directions

For research involving 3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its potential toxicity and its potential interactions with other compounds is needed. Finally, further research into its potential use as an intermediate in the synthesis of other compounds is also needed.

Synthesis Methods

3-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid (95%) can be synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2,4-dimethoxybenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 2,4-dimethoxy-4-fluorobenzaldehyde. The second step involves the reaction of 2,4-dimethoxy-4-fluorobenzaldehyde with paraformaldehyde in the presence of an acid such as hydrochloric acid. This reaction yields 3-(2,4-dimethoxyphenyl)-4-fluorobenzoic acid (95%).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-5-11(14(8-10)20-2)12-7-9(15(17)18)3-6-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFFQTCLZMGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690798
Record name 6-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-87-3
Record name 6-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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